molecular formula C23H23ClN2O3S B5081467 N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide

N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide

Cat. No.: B5081467
M. Wt: 443.0 g/mol
InChI Key: BIMSUQOEQHTYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide is a complex organic compound characterized by the presence of a chlorophenyl group, a methylphenylsulfonyl group, and a phenylethyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the glycinamide backbone, followed by the introduction of the chlorophenyl, methylphenylsulfonyl, and phenylethyl groups through a series of substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of N2-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure to target specific biological pathways.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in fields such as pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N2-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide include:

  • N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)acetamide
  • N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)propionamide

Uniqueness

What sets N2-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the glycinamide backbone, along with the chlorophenyl and methylphenylsulfonyl groups, provides a distinct set of reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-17-8-14-22(15-9-17)30(28,29)26(21-12-10-20(24)11-13-21)16-23(27)25-18(2)19-6-4-3-5-7-19/h3-15,18H,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMSUQOEQHTYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.